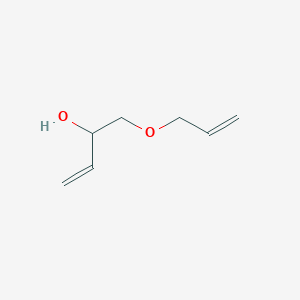
3-Buten-2-ol, 1-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .
Industrial Production Methods
Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.
科学的研究の応用
3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
3-Buten-2-ol:
1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.
3-Methyl-3-buten-1-ol:
Uniqueness
This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .
特性
CAS番号 |
78735-39-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
1-prop-2-enoxybut-3-en-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
InChIキー |
HAYWTRUNHVDULK-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















